An In-depth Technical Guide to 2-cyano-N-(2-phenylpropyl)acetamide: Synthesis, Properties, and Potential Biological Significance
An In-depth Technical Guide to 2-cyano-N-(2-phenylpropyl)acetamide: Synthesis, Properties, and Potential Biological Significance
Disclaimer: Publicly available experimental data for 2-cyano-N-(2-phenylpropyl)acetamide is limited. This guide provides predicted properties, a generalized synthesis protocol based on established methods for analogous compounds, and an overview of the potential biological relevance of this class of molecules.
Introduction
2-cyano-N-(2-phenylpropyl)acetamide is a member of the N-substituted 2-cyanoacetamide family of organic compounds. This class of molecules is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their versatile chemical reactivity and diverse biological activities. Derivatives of 2-cyanoacetamide have been explored for a range of therapeutic applications, including as anticancer agents, inhibitors of specific kinases, and as potential treatments for inflammatory conditions. This document aims to provide a comprehensive technical overview for researchers and drug development professionals interested in 2-cyano-N-(2-phenylpropyl)acetamide.
Chemical Properties
Table 1: Calculated Chemical Properties of 2-cyano-N-(2-phenylpropyl)acetamide
| Property | Value |
| IUPAC Name | 2-cyano-N-(2-phenylpropyl)acetamide |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Exact Mass | 202.1106 g/mol |
| Canonical SMILES | CC(CC1=CC=CC=C1)NC(=O)CC#N |
| InChI Key | Predicted, not available |
| CAS Number | Not assigned |
Synthesis Methodology
The synthesis of 2-cyano-N-(2-phenylpropyl)acetamide can be achieved through the acylation of 2-phenylpropylamine with a suitable cyanoacetylating agent. A general and widely applicable method involves the reaction of an amine with ethyl cyanoacetate.[1][2]
Experimental Protocol: Synthesis of 2-cyano-N-(2-phenylpropyl)acetamide
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
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2-phenylpropylamine
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Ethyl cyanoacetate
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High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or xylene)[2]
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Ethanol (for recrystallization)
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Ice water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenylpropylamine (1 equivalent) and ethyl cyanoacetate (1 to 1.2 equivalents) in a high-boiling point solvent like DMF.[2]
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Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]
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Upon completion, allow the reaction mixture to cool to room temperature.
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Pour the cooled reaction mixture into a beaker of ice water with stirring to precipitate the crude product.[2]
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Collect the precipitate by vacuum filtration and wash it with cold water.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 2-cyano-N-(2-phenylpropyl)acetamide.[2]
Diagram 1: Synthesis Workflow
A generalized workflow for the synthesis of the target compound.
Potential Biological Activity and Signaling Pathways
While there is no direct research on the biological effects of 2-cyano-N-(2-phenylpropyl)acetamide, the broader class of 2-cyanoacetamide derivatives has been shown to interact with various biological targets. This suggests that the title compound could also exhibit interesting pharmacological properties.
Several derivatives of 2-cyanoacetamide have been investigated for their potential as:
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TAK1 Inhibitors: Transforming growth factor-beta-activated kinase 1 (TAK1) is a key enzyme in inflammatory signaling pathways. Certain 2-cyanoacrylamide derivatives have demonstrated potent inhibitory activity against TAK1.[3]
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Anticancer Agents: Some N-hetaryl-2-cyanoacetamide derivatives have shown cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of angiogenesis.[4]
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Anti-inflammatory Agents: The anti-inflammatory potential of compounds structurally related to 2-cyanoacetamides has been explored, with some demonstrating the ability to reduce the production of inflammatory mediators like nitric oxide and certain cytokines.[5]
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TRP Channel Modulators: A patent application has described N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds, which are structurally similar to the target molecule, as inhibitors of the TRPA1 channel, indicating potential applications in the treatment of pain and pruritus.
Given these precedents, it is plausible that 2-cyano-N-(2-phenylpropyl)acetamide could modulate one or more cellular signaling pathways. A conceptual diagram illustrating this potential is provided below.
Diagram 2: Potential Biological Interactions
References
- 1. researchgate.net [researchgate.net]
- 2. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
